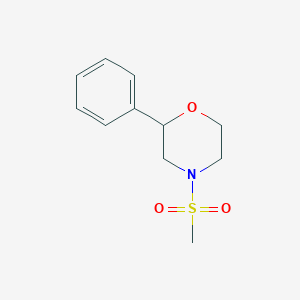

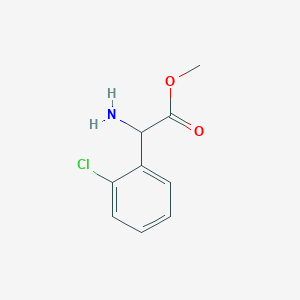

Methyl 2-amino-2-(2-chlorophenyl)acetate

Vue d'ensemble

Description

Synthesis Analysis

The optimized synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate involves reacting alpha-amino(2-chlorophenyl)acetic acid with methanol and thionyl chloride under specific conditions, achieving a high yield of 98% (Wang Guo-hua, 2008). Another approach includes esterification and optical resolution from racemic 2-amino-2-(2-chlorophenyl)acetic acid, leading to its successful use in synthesizing critical intermediates for pharmaceuticals (Hu Jia-peng, 2012).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been characterized through various spectroscopic techniques. For instance, a study detailed the crystal structure of a derivative, highlighting the inclined orientation of the chlorophenyl ring to the pyridine ring, with molecules linked by hydrogen bonds forming inversion dimers (J. Mague et al., 2017).

Chemical Reactions and Properties

Derivatives of this compound undergo several chemical reactions, including esterification, hydrazinolysis, and cyclization, which are essential for synthesizing a wide range of pharmaceuticals. These reactions have been explored for their potential anti-inflammatory effects and relationships between chemical structure and pharmacological activity (T. Jakóbiec et al., 1979).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical syntheses and pharmaceutical formulations. These properties are often determined through experimental studies involving spectroscopy and crystallography.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, play a vital role in the compound's application in synthesis reactions and its behavior in biological systems. The synthesis and structural characterization of triorganotin(IV) complexes offer insights into the compound's utility in creating polymers and potential drug molecules (T. Baul et al., 2002).

Applications De Recherche Scientifique

Synthesis and Optimization :

- Wang Guo-hua (2008) described the optimized synthesis of Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, detailing the effects of various reaction conditions and achieving a high yield of 98% (Wang Guo-hua, 2008).

Role in Pharmaceutical Synthesis :

- Hu Jia-peng (2012) highlighted the application in synthesizing Clopidogrel Sulfate, an antiplatelet drug, demonstrating the role of Methyl 2-amino-2-(2-chlorophenyl)acetate in creating vital intermediates (Hu Jia-peng, 2012).

- Similarly, Zhong Wei-hui (2010) used the compound in the synthesis of an isomer of Clopidogrel, providing an alternative pathway with commercial applications (Zhong Wei-hui, 2010).

Antimicrobial and Anti-Inflammatory Applications :

- P. Sah et al. (2014) synthesized formazans from a Mannich base of a related compound, 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity (P. Sah et al., 2014).

- M. Attimarad and G. Bagavant (1999) prepared esters of a related compound, 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acid, showing good anti-inflammatory and analgesic activities (M. Attimarad & G. Bagavant, 1999).

Anticancer Research :

- S. E. Rayes et al. (2019) synthesized derivatives of a structurally similar compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, exploring its potential as HDAC inhibitors with anticancer properties (S. E. Rayes et al., 2019).

Analytical Studies :

- R. C. Garner et al. (2002) utilized accelerator mass spectrometry in studying the metabolism of a compound containing a 4-chlorophenyl group, demonstrating the application of this compound in pharmacokinetic studies (R. C. Garner et al., 2002).

Lipase and α-Glucosidase Inhibition Studies :

- O. Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a related structure, showing significant inhibition of lipase and α-glucosidase, which are crucial for treating metabolic disorders (O. Bekircan et al., 2015).

Safety and Hazards

Mécanisme D'action

Methyl 2-amino-2-(2-chlorophenyl)acetate, also known as Methyl Amino(2-chlorophenyl)acetate, is a compound of interest in the field of medicinal chemistry.

Mode of Action

The mode of action of this compound remains unclear due to the lack of experimental data. The compound’s interaction with its targets and the resulting changes at the molecular and cellular levels are subjects of ongoing research .

Biochemical Pathways

Given the compound’s structural similarity to other bioactive indole derivatives, it may potentially influence a variety of biological activities .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

methyl 2-amino-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOZNRDJNWTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285352 | |

| Record name | Methyl α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141109-13-9 | |

| Record name | Methyl α-amino-2-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.